N-NITROSO-N-PROPYL UREA

Overview

Description

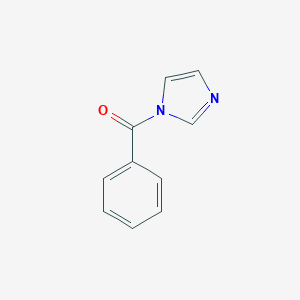

N-Propyl-N-nitrosourea, also known as N-nitroso-N-propylurea, is an organic compound belonging to the class of nitrosoureas. Nitrosoureas are characterized by the presence of a nitro group and an urea group linked together. These compounds are known for their antitumor properties and ability to cross the blood-brain barrier, making them significant in medical research .

Mechanism of Action

Target of Action

N-Propyl-N-nitrosourea, also known as 1-Nitroso-1-propylurea, belongs to the class of organic compounds known as nitrosoureas . Nitrosoureas are a large and extensively studied family of antitumor agents . They exhibit a broader spectrum of activity against experimental tumors than any other class of agents . The primary targets of nitrosoureas are cellular macromolecules .

Mode of Action

Nitrosoureas have two chemical activities: alkylation and carbamoylation . Alkylation of macromolecules by nitrosoureas proceeds either directly via an SN2 reaction or via formation of the chloroethyl carbonium ion . Each of these nitrosoureas decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .

Biochemical Pathways

The interaction of nitrosoureas with cellular macromolecules leads to changes in various biochemical pathwaysNitrosoureas in general have been found to affect cell cycle progression .

Pharmacokinetics

Nitrosoureas as a class are known for their ability to cross the so-called blood-brain barrier at therapeutically effective concentrations . This suggests that nitrosoureas, including N-Propyl-N-nitrosourea, may have good bioavailability in the central nervous system.

Result of Action

The result of the action of nitrosoureas, including N-Propyl-N-nitrosourea, is typically cytotoxicity . This is due to their ability to bind irreversibly to cellular macromolecules , leading to cell death.

Action Environment

The action, efficacy, and stability of N-Propyl-N-nitrosourea can be influenced by various environmental factors. For instance, nitrosoureas are unstable in aqueous media under physiological conditions of temperature and hydrogen ion concentration . The decomposition is catalyzed by the monohydrogen phosphate ion .

Biochemical Analysis

Cellular Effects

N-Propyl-N-nitrosourea has been shown to induce photoreceptor apoptosis, which resembles the hereditary Retinitis Pigmentosa . It also has the ability to induce tumors in various organs depending on the species and strain, dose, route, and age at administration .

Molecular Mechanism

The molecular mechanism of N-Propyl-N-nitrosourea involves its ability to alkylate DNA . Alkylation of DNA can lead to mutations, enhancing cancer risk in target organs or causing cell death in susceptible tissues when excessive DNA damage is not repaired .

Dosage Effects in Animal Models

The effects of N-Propyl-N-nitrosourea vary with different dosages in animal models. For instance, it has been used to induce mammary cancer in rats

Transport and Distribution

Nitrosoureas, the class of compounds to which N-Propyl-N-nitrosourea belongs, are known to cross the so-called blood-brain barrier at therapeutically effective concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyl-N-nitrosourea can be synthesized through the reaction of N-propylurea with nitrous acid. The reaction typically involves the following steps:

Preparation of N-propylurea: This can be achieved by reacting propylamine with urea under controlled conditions.

Nitrosation: N-propylurea is then treated with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of N-Propyl-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-nitrosourea undergoes several types of chemical reactions, including:

Alkylation: It can alkylate DNA and proteins, which is a key mechanism of its antitumor activity.

Hydrolysis: In aqueous solutions, it can hydrolyze to form propylamine and nitrous acid.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by acids or bases and occurs more rapidly at higher temperatures.

Major Products

Scientific Research Applications

N-Propyl-N-nitrosourea has several applications in scientific research:

Comparison with Similar Compounds

N-Propyl-N-nitrosourea is part of the nitrosourea family, which includes several other compounds with similar structures and properties:

N-Methyl-N-nitrosourea: Known for its potent alkylating activity and use in cancer research.

N-Ethyl-N-nitrosourea: Similar to N-Propyl-N-nitrosourea but with an ethyl group instead of a propyl group.

N-Butyl-N-nitrosourea: Contains a butyl group and is used in studies of DNA alkylation.

N-Propyl-N-nitrosourea is unique in its specific alkylation pattern and its ability to form distinct DNA adducts, making it valuable for studying the effects of alkylation on DNA structure and function .

Properties

IUPAC Name |

1-nitroso-1-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSSUISOYLCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021204 | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-57-9 | |

| Record name | N-Nitroso-N-propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosopropylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14361.png)